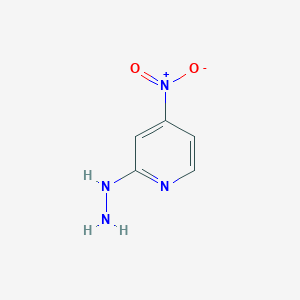

2-Hydrazinyl-4-nitropyridine

Description

Contextual Significance within Pyridine (B92270) and Hydrazine (B178648) Chemistry

The chemical nature of 2-Hydrazinyl-4-nitropyridine is best understood by considering its constituent parts. Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. This nitrogen atom makes the pyridine ring electron-deficient, which influences its reactivity, particularly in electrophilic aromatic substitution reactions that are often more difficult compared to benzene. researchgate.net The presence of a strong electron-withdrawing nitro group, as seen in nitropyridines, further deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. researchgate.netntnu.no

The hydrazine group (-NHNH₂) is a potent nucleophile and a versatile functional group in organic synthesis. researchgate.net It is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.orgacs.org The reaction of chloro-pyridines with hydrazine is a common method for producing hydrazinylpyridines. researchgate.netacs.org

In this compound, these features combine to create a bifunctional molecule. The hydrazine moiety provides a reactive site for condensation and cyclization reactions, while the nitro-substituted pyridine core acts as a scaffold that can be further modified. beilstein-journals.orgacs.org The interplay between the electron-donating character of the hydrazinyl group and the electron-withdrawing nature of the nitro group on the pyridine ring results in a molecule with distinct chemical properties and a wide range of synthetic applications. researchgate.net

Overview of Principal Research Trajectories and Contemporary Interests

Research involving this compound and its isomers primarily focuses on their utility as synthetic intermediates for creating novel heterocyclic systems and functional materials.

One major research trajectory involves the use of hydrazinylpyridines as precursors for fused heterocyclic scaffolds. The hydrazine group is instrumental in constructing fused ring systems like researchgate.netntnu.nothieme-connect.comtriazolo[4,3-a]pyridines through cyclization reactions. beilstein-journals.org These compounds are of interest due to their presence in molecules with potential biological activity. beilstein-journals.org For instance, 2-hydrazinylpyridines react with various reagents in multicomponent reactions to generate complex molecular architectures like pyridotriazines in a single step. acs.org

Another significant area of interest is in the field of energetic materials. Nitrogen-rich compounds are sought after as they often possess high heats of formation and release large amounts of energy upon decomposition, with environmentally benign N₂ gas as a primary product. researchgate.net The high nitrogen content of molecules containing both pyridine and hydrazine or triazole rings makes them candidates for such applications. researchgate.netenergetic-materials.org.cn Research has explored the synthesis of energetic salts by reacting nitro-substituted pyridines with hydrazine to form hydrazinium (B103819) salts, which can improve thermal stability while maintaining high performance. mdpi.com While many studies focus on symmetrically substituted compounds, asymmetrically substituted pyridines are also being investigated for their energetic properties. researchgate.net The goal is to achieve a balance between energetic output and mechanical stability, aiming for insensitive high-performance materials. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-5-3-4(9(10)11)1-2-7-5/h1-3H,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVJMLPHHAJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydrazinyl 4 Nitropyridine and Its Analogues

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most prevalent route to 2-hydrazinyl-4-nitropyridine involves the nucleophilic aromatic substitution (SNAr) mechanism. This strategy capitalizes on the electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of a nitro group, which facilitates the displacement of a leaving group by a nucleophile.

Direct Displacement of Halogen Substituents with Hydrazine (B178648) Hydrate (B1144303) and Alkylhydrazines

The direct reaction of a 2-halopyridine derivative with hydrazine hydrate or its alkylated analogues is a cornerstone for synthesizing 2-hydrazinylpyridines. Specifically, the synthesis of this compound often starts from 2-chloro-4-nitropyridine. The chlorine atom at the 2-position serves as a good leaving group, readily displaced by the potent nucleophile, hydrazine.

This reaction is a classic example of an SNAr process, where the rate is influenced by the nature of the leaving group and the nucleophilicity of the attacking species. Research has shown that hydrazine hydrate is an effective nucleophile for this transformation. researchgate.net The general reaction is as follows:

2-Chloro-4-nitropyridine + Hydrazine Hydrate → this compound + HCl

The use of alkylhydrazines in place of hydrazine hydrate allows for the synthesis of N-substituted hydrazinylpyridine analogues, expanding the molecular diversity accessible through this method. researchgate.net

Optimization of Reaction Conditions and Solvent Systems (e.g., alcohols, diethyl ether, acetone)

The efficiency of the SNAr reaction for producing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

Studies have explored various solvent systems to enhance the yield and purity of the product. Simple alcohols, diethyl ether, and acetone (B3395972) have been successfully employed as solvents for these reactions. researchgate.netthieme-connect.com The choice of solvent can influence the solubility of the reactants and the stability of the intermediate Meisenheimer complex, thereby affecting the reaction rate. For instance, protic solvents can solvate the leaving group, facilitating its departure, while polar aprotic solvents can enhance the nucleophilicity of hydrazine. researchgate.netnih.gov The reaction is often carried out under reflux to ensure completion. thieme-connect.com

Table 1: Solvent Effects on the Synthesis of Hydrazinylpyridines via SNAr

| Solvent | General Observations | Reference |

|---|---|---|

| Alcohols (e.g., Ethanol, Methanol) | Commonly used due to good solubility of reactants and ability to facilitate the reaction. Protic nature can help stabilize the transition state. | researchgate.netthieme-connect.com |

| Diethyl Ether | Used as a solvent, indicating the reaction can proceed in less polar, aprotic environments. | researchgate.netthieme-connect.com |

| Acetone | Another aprotic solvent option for carrying out the nucleophilic substitution. | thieme-connect.com |

| Acetonitrile | A polar aprotic solvent that can accelerate SNAr reactions by enhancing nucleophilicity. | unilag.edu.ng |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known to significantly increase the rate of SNAr reactions. | unilag.edu.ng |

Precursor-Based Synthetic Pathways for Substituted Nitropyridines

For example, a synthetic route might start with the nitration of a substituted pyridine, followed by chemical transformations to introduce the hydrazinyl group. researchgate.net One such method involves the synthesis of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine, which can then be converted to a series of 2-substituted-5-nitropyridines. researchgate.netsemanticscholar.org Another approach is the vicarious nucleophilic substitution (VNS) of hydrogen in nitropyridines, which allows for the introduction of various functional groups that could subsequently be converted to a hydrazinyl moiety. nih.govorganic-chemistry.org

A notable precursor-based method is the three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297) to yield 3-substituted 5-nitropyridines. acs.orgresearchgate.net This method provides a practical way to introduce substituents at the 3-position.

Development of Novel Protocols for Pyridine Derivative Formation

The field of organic synthesis is continually evolving, with new protocols being developed to improve efficiency, selectivity, and environmental friendliness. For pyridine derivatives, multicomponent reactions (MCRs) have emerged as a powerful tool. bohrium.com MCRs allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. bohrium.com

Microwave-assisted synthesis is another modern technique that has been applied to the synthesis of pyridine derivatives, offering advantages such as reduced reaction times and increased yields. nih.govresearchgate.net These novel protocols, while not always directly applied to this compound itself, contribute to the broader toolbox available for synthesizing a wide range of functionalized pyridines that can serve as precursors.

One innovative approach involves a one-pot, three-component reaction for the synthesis of triazolo-azine carboxamides, where 2-hydrazinyl-5-nitropyridine (B1587325) was a key reactant. nih.govacs.org This demonstrates the utility of 2-hydrazinylpyridines as building blocks in more complex heterocyclic systems.

Atom Economy and Green Chemistry Considerations in Synthesis

In modern synthetic chemistry, there is a strong emphasis on developing environmentally benign processes. The principles of green chemistry, such as atom economy, are increasingly important considerations in the design of synthetic routes. jocpr.com Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. numberanalytics.com

Researchers are actively exploring greener methodologies for pyridine synthesis, including the use of solvent-free reaction conditions, recyclable catalysts, and bio-catalytic methods. researchgate.netrsc.orgnumberanalytics.com For instance, some multicomponent reactions for pyridine derivatives can be performed under solvent-free or aqueous conditions, significantly reducing the environmental impact. bohrium.com The pursuit of high atom economy and the reduction of waste are central to the sustainable production of fine chemicals like this compound. chembam.comekb.eg

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinyl 4 Nitropyridine

Intramolecular and Intermolecular Cyclization Reactions of the Hydrazine (B178648) Moiety

The hydrazine group attached to the pyridine (B92270) ring is a versatile functional handle for constructing fused heterocyclic systems through cyclization reactions. These transformations can occur via either intramolecular or intermolecular pathways, leading to a diverse array of products.

A prominent reaction of 2-hydrazinylpyridines, including the 4-nitro derivative, is their conversion into scilit.comsciforum.netmdpi.comtriazolo[4,3-a]pyridines. doaj.org This class of fused heterocycles is of significant interest due to its wide range of pharmaceutical and biological activities. mdpi.comdoaj.org The synthesis often involves the oxidative cyclization of 2-pyridylhydrazones, which are formed by the reaction of 2-hydrazinylpyridine with aldehydes. mdpi.com Various reagents and conditions have been developed to effect this transformation, including the use of N-chlorosuccinimide (NCS) under mild conditions, which proceeds via an initial chlorohydrazone intermediate that subsequently cyclizes. mdpi.com Other methods include reactions mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) and electrochemical synthesis. mdpi.comorganic-chemistry.org

The general synthetic approach involves reacting 2-hydrazinyl-4-nitropyridine with a suitable one-carbon synthon, such as an aldehyde or isothiocyanate, to form an intermediate hydrazone or thiosemicarbazide, respectively. This intermediate then undergoes intramolecular cyclization, often promoted by an oxidizing agent or catalyst, to yield the fused triazolopyridine ring system. mdpi.comorganic-chemistry.org For example, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- scilit.comsciforum.netmdpi.com-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org

| Starting Material | Reagent/Condition | Product | Reference |

| 2-Pyridylhydrazones | N-Chlorosuccinimide (NCS), DMF, 0 °C | scilit.comsciforum.netmdpi.comtriazolo[4,3-a]pyridines | mdpi.com |

| 2-Hydrazinopyridines + Isothiocyanates | Electrochemical desulfurative cyclization | 3-Amino- scilit.comsciforum.netmdpi.com-triazolo[4,3-a]pyridines | organic-chemistry.org |

| 2-Chloropyridine + Hydrazides | Palladium-catalyzed addition, then microwave dehydration | scilit.comsciforum.netmdpi.comtriazolo[4,3-a]pyridines | organic-chemistry.org |

The regioselectivity of cyclization is a critical aspect of these syntheses. In the formation of triazolopyridines from 2-hydrazinylpyridines, the cyclization typically involves the N1 nitrogen of the pyridine ring and the terminal nitrogen of the hydrazine moiety, leading specifically to the scilit.comsciforum.netmdpi.comtriazolo[4,3-a]pyridine isomer. The presence of substituents on the pyridine ring can influence the reaction's feasibility and yield, but the fundamental regiochemical outcome is determined by the inherent connectivity of the 2-hydrazinylpyridine scaffold. For instance, in a scandium-catalyzed reaction of 2-aminobenzamide (B116534) with N-substituted pyrrole-2-carboxaldehyde, sequential and regioselective double cyclodehydrations lead to the construction of two new heterocyclic rings. rsc.org While this example does not involve this compound directly, it highlights the principles of regioselective control in the formation of fused heterocyclic systems. Stereoselectivity becomes a factor when chiral centers are present in the reactants or are formed during the reaction. In most simple cyclizations to form aromatic triazolopyridines, new stereocenters are not created. However, if the substituents on the starting materials contain chiral centers, their stereochemistry would be retained in the product, assuming they are not involved in the reaction.

Role of the Nitro Group and Pyridine Ring Activation in Chemical Transformations

The nitro group (NO₂) at the 4-position plays a pivotal role in the reactivity of this compound. As a powerful electron-withdrawing group, it significantly decreases the electron density of the pyridine ring, a phenomenon known as ring activation. nih.govrsc.org This activation is particularly pronounced at the positions ortho (C3, C5) and para (C2, C6) to the nitro group. stackexchange.com Consequently, the pyridine ring in this compound is highly susceptible to nucleophilic attack. nih.govnih.gov

This electronic effect facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. epa.govyoutube.com In the case of nitropyridines, the nitro group itself can sometimes act as a leaving group, particularly when it is not in an activated position for substitution of another group. nih.gov The activation by the nitro group is crucial for many transformations, including advanced nucleophilic reactions and certain pericyclic reactions where the electron-deficient pyridine ring can participate as a dienophile. nih.govnih.gov

Advanced Nucleophilic Reaction Pathways

The electron-deficient nature of the pyridine ring in this compound opens up a variety of advanced nucleophilic reaction pathways. Nucleophilic aromatic substitution (SNAr) is a primary example, where nucleophiles can displace a suitable leaving group or, in some cases, a hydrogen atom. stackexchange.comepa.gov

One such pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govresearchgate.net In this reaction, a carbanion bearing a leaving group at its α-position attacks the electron-deficient aromatic ring at a position occupied by a hydrogen atom. This is followed by a base-induced β-elimination to afford the substituted product. nih.gov Electrophilic nitropyridines are known to react with sulfonyl-stabilized carbanions via the VNS mechanism to yield C-H alkylation products. nih.gov

Furthermore, studies on 2-R-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov This suggests that in this compound, reactions with strong nucleophiles could potentially lead to the substitution of the nitro group itself, providing a pathway to functionalize the 4-position of the pyridine ring. The outcome of nucleophilic attack—whether it leads to substitution of the nitro group or another substituent, or addition to the ring—depends on the specific nucleophile, reaction conditions, and the presence of other activating or deactivating groups. nih.govresearchgate.net

Pericyclic Reactions and Mechanistic Elucidation (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org

Due to the strong electron-withdrawing effect of the nitro group, the pyridine ring in this compound is electron-deficient. This allows it to function as a dienophile in inverse-electron-demand Diels-Alder reactions. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that nitropyridines can act as dienophiles in polar Diels-Alder reactions with various dienes. scilit.comsciforum.netsciforum.net These cycloadditions can lead to the formation of quinoline (B57606) derivatives after a subsequent aromatization step. sciforum.netnih.gov The reaction is concerted and asynchronous, proceeding through a single transition state. sciforum.netsciforum.net The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitropyridine dienophile and the diene. sciforum.net

| Reaction Type | Description | Role of this compound |

| Diels-Alder Cycloaddition | A [4+2] pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org | Acts as an electron-deficient dienophile due to the activating nitro group. nih.gov |

| Sigmatropic Rearrangement | A concerted pericyclic reaction where a sigma bond migrates across a pi system. researchgate.net | The nitro group can potentially migrate from the N-nitropyridinium ion to the 3-position via a scilit.comresearchgate.net sigmatropic shift in certain nitration reactions. researchgate.net |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and analyzing transition states. mdpi.comrsc.orgrsc.org For the reactions involving this compound, computational studies can provide deep insights that are often difficult to obtain through experimental means alone.

DFT calculations have been successfully employed to study the feasibility, regioselectivity, and mechanism of Diels-Alder reactions involving nitropyridines. scilit.comsciforum.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict reactivity and can map the entire reaction pathway, identifying the structures and energies of transition states and intermediates. organic-chemistry.orgmdpi.com For instance, the analysis of local electrophilicity and nucleophilicity indices can predict the regiochemical outcome of the cycloaddition. sciforum.net

Similarly, computational methods are used to investigate the mechanisms of nucleophilic aromatic substitution reactions. nih.gov They can help determine whether a reaction proceeds through a concerted or stepwise mechanism, and can clarify the nature of intermediates, such as the Meisenheimer complex in SNAr reactions. nih.gov By calculating the activation energies for different potential pathways, computational analysis can explain observed product distributions and regioselectivity in cyclization and substitution reactions. rsc.orgnih.gov

Derivatization and Scaffold Functionalization Strategies

Synthesis of Hydrazone and Schiff Base Derivatives

The primary amine of the hydrazine (B178648) group in 2-Hydrazinyl-4-nitropyridine readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing the R1R2C=NNH2 functional group. uobaghdad.edu.iqminarjournal.com This reaction is a fundamental method for derivatizing the parent compound. The resulting hydrazones can exist as E/Z geometrical isomers due to the C=N double bond. bendola.com

These hydrazone derivatives, also known as Schiff bases, are synthesized by refluxing this compound with a suitable carbonyl compound in a solvent like methanol or ethanol, sometimes with a few drops of a catalytic acid or base. uobaghdad.edu.iqresearchgate.net This straightforward synthesis has led to the creation of a wide library of derivatives. For instance, reactions with various aromatic aldehydes produce a range of N-aryl-hydrazone derivatives. nih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives

| Hydrazine Reactant | Carbonyl Reactant | Resulting Product Type | Reference |

|---|---|---|---|

| 2,4-dinitrophenylhydrazine | Salicylaldehyde | Hydrazone Schiff Base | semanticscholar.org |

| 2,4-dinitrophenylhydrazine | Pyridine-2-carbaldehyde | Hydrazone Schiff Base | researchgate.net |

| (2,4-dinitrophenyl) hydrazine | p-amino benzaldehyde derivatives | Hydrazone Compounds | uobaghdad.edu.iq |

Incorporation into Complex Multicyclic Scaffolds (e.g., Bicyclo[2.2.2]octenes)

The nucleophilic nature of the hydrazine moiety is exploited in its incorporation into larger, more complex molecular frameworks. One notable example is the synthesis of derivatives containing the bicyclo[2.2.2]octene skeleton. nih.govnih.gov This rigid, three-dimensional scaffold is a valuable component in the design of biologically active molecules. nih.govnih.gov

The synthesis typically begins with the creation of a bicyclo[2.2.2]octene structure fused with succinic anhydride rings, often via a Diels-Alder reaction. nih.govmdpi.com This anhydride can then be reacted with a hydrazinylpyridine, such as this compound. The hydrazine acts as a nucleophile, opening the anhydride ring and subsequently forming a fused N-aminosuccinimide moiety. researchgate.netresearchgate.net This reaction efficiently integrates the nitropyridine unit into a rigid, polycyclic system. clockss.org

General Synthetic Strategy:

Diels-Alder Reaction: A substituted 2H-pyran-2-one reacts with maleic anhydride to form the bicyclo[2.2.2]octene dianhydride core. nih.govmdpi.com

Imide Formation: The resulting dianhydride is treated with a hydrazinylpyridine (e.g., this compound) in a suitable solvent, leading to the formation of the corresponding fused N-aminosuccinimide derivative. researchgate.netclockss.org

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. rsc.orgrsc.org this compound can serve as a substrate in these powerful transformations, allowing for the introduction of new substituents on both the pyridine (B92270) ring and the hydrazine nitrogen atoms.

Palladium-catalyzed reactions are particularly prominent for C-N bond formation. nih.govsemanticscholar.org For instance, the Buchwald-Hartwig amination protocol could be adapted to couple this compound with aryl halides, forming N-aryl derivatives of the hydrazine moiety. Conversely, if the pyridine ring itself is halogenated, it can undergo cross-coupling with various nucleophiles. The pyridine nitrogen can act as a directing group in these reactions, influencing the position of functionalization. rsc.org

Furthermore, N-tosylhydrazones, which can be prepared from hydrazones, have emerged as versatile partners in a variety of metal-catalyzed and metal-free cross-coupling reactions, serving as sources of carbenes or nucleophiles to form new C-C bonds. rsc.org

Table 2: Overview of Relevant Cross-Coupling Strategies

| Reaction Type | Catalyst | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine/Hydrazine | C-N | nih.gov |

| Negishi Coupling | Palladium/Nickel | Organozinc + Organic Halide | C-C | chemrxiv.org |

Phosphonylation and Other Heteroatom Introductions

The introduction of phosphorus-containing groups, such as phosphonates, into organic molecules can significantly alter their biological properties. mdpi.comnih.gov The this compound scaffold offers sites for such heteroatom introductions. The NH groups of the hydrazine moiety are nucleophilic and can react with electrophilic phosphorus reagents.

For example, phosphonylation can be achieved by reacting the hydrazine with a phosphonic acid chloride or through a phospha-Michael addition to an appropriately activated substrate. nih.gov The synthesis of such organophosphorus compounds is a specialized field, with various methods available for creating C-P or N-P bonds. mdpi.comnih.gov These reactions expand the chemical space accessible from this compound, leading to novel compounds with potential applications in medicinal chemistry and materials science.

Rational Design and Synthesis of Hybrid Molecular Systems

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single compound. nih.govresearchgate.net This approach aims to create synergistic effects, improve selectivity, or overcome drug resistance. This compound, often via its hydrazone derivatives, is a valuable starting point for the rational design of such hybrids.

The synthesis involves covalently linking the this compound core to another biologically active scaffold. For example, researchers have synthesized 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, combining the thienopyrimidine core (a known pharmacophore) with the substituted hydrazine moiety. nih.gov The design process often involves computational tools to predict the properties and potential biological activity of the target hybrid molecules before their synthesis. repec.org This rational approach allows for the targeted development of complex molecular architectures with tailored functions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-hydrazinyl-3-nitropyridine |

| 2-hydrazinyl-5-nitropyridine (B1587325) |

| 2,4-dinitrophenylhydrazine |

| Salicylaldehyde |

| Pyridine-2-carbaldehyde |

| p-amino benzaldehyde |

| Cyanoacetyl hydrazine |

| 3-acetylpyridine |

| Maleic anhydride |

| 2H-pyran-2-one |

| N-tosylhydrazone |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

While a specific crystal structure for this compound has not been detailed in the available research, analysis of the related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveals significant structural insights. researchgate.net Studies on this molecule show it crystallizes in the monoclinic space group P2₁/c. researchgate.net The determination of its crystal structure allows for a detailed comparison with other 3-cyano-5-nitro-pyridines and 2-hydrazinopyridines, highlighting key structural differences. researchgate.net Such analysis is fundamental for establishing structure-property relationships in this class of compounds.

Characterization of Intermolecular Interactions: Hydrogen Bonding (N-H···N, N-H···O, C-H···O)

The crystal packing of hydrazinyl-nitropyridine derivatives is significantly influenced by a network of intermolecular hydrogen bonds. These non-covalent interactions are critical in defining the supramolecular architecture of the solid state.

Table 1: Representative Intermolecular Interactions in a Hydrazinyl-Nitropyridine Analog

| Interaction Type | Description |

|---|---|

| N-H···N | Forms molecular dimers, linking adjacent molecules. researchgate.net |

| N-H···O | Two distinct bonds of this type further connect the molecules. researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. researchgate.net In the ¹³C NMR spectrum, signals for the quaternary carbons of the pyridine ring and its substituents appear in the range of 109-156 ppm. researchgate.net A notable upfield shift is observed for the carbon atom attached to the hydrazinyl group compared to its chloro-precursor, reflecting the change in the electronic environment. researchgate.net

Table 2: Illustrative ¹³C NMR Chemical Shifts for a 2-Hydrazino-Nitropyridine Analog

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 (C-NNH₂) | 155.84 researchgate.net |

| C-6 | 155.67 researchgate.net |

| C-4 | 152.50 researchgate.net |

| C-5 (C-NO₂) | 147.23 researchgate.net |

| C-3 (C-CN) | 109.41 researchgate.net |

| C-7 (CN) | 113.28 researchgate.net |

Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in DMSO-d₆ researchgate.net

Elucidation of Solution-State Conformational Preferences

NMR spectroscopy can provide insights into the preferred conformation of molecules in solution. Factors such as solvent effects and intramolecular interactions can influence the rotational freedom around single bonds, leading to specific conformational preferences. FT-IR dilution experiments on the analog compound indicated that the nature of intermolecular N-H···O and N-H···N interactions in solution is dependent on concentration, which suggests that these interactions play a role in stabilizing certain conformations. researchgate.net

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods used to confirm structural assignments made from 1D NMR spectra. libretexts.orgemerypharma.com COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons. emerypharma.com HSQC correlates directly bonded proton and carbon atoms. emerypharma.com While specific 2D NMR studies for this compound were not found, these techniques are standard practice for the unambiguous structural elucidation of novel organic compounds. emerypharma.com

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of the related 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile shows characteristic bands for the various functional groups. researchgate.net Medium bands observed between 3004-3083 cm⁻¹ are attributed to aromatic and aliphatic C-H stretching vibrations. researchgate.net Two medium bands at 3352 and 3297 cm⁻¹ are assigned to the vibrational coupling of the primary amine (NH₂) group of the hydrazinyl moiety. researchgate.net A sharper band in the region of 3215 cm⁻¹ corresponds to the secondary amine (N-H) bond. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for a 2-Hydrazino-Nitropyridine Analog (in KBr)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3352, 3297 | N-H stretching (primary amine) | Medium researchgate.net |

| 3215 | N-H stretching (secondary amine) | Sharp researchgate.net |

| 3083–3052 | Aromatic C-H stretching | Medium researchgate.net |

| 3004–2822 | Aliphatic C-H stretching | Medium researchgate.net |

Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile researchgate.net

Correlational Analysis with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). This correlational analysis allows for a more precise assignment of the observed spectral bands to specific molecular vibrations. The calculated vibrational frequencies are typically scaled to account for systematic errors in the theoretical methods and to achieve better agreement with experimental data. Such studies provide a powerful synergy between experimental observation and theoretical prediction in the structural analysis of molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Hydrazinyl 4 Nitropyridine

The comprehensive characterization of novel compounds is fundamentally reliant on the application of advanced spectroscopic techniques. In the case of 2-Hydrazinyl-4-nitropyridine, a combination of electronic spectroscopy and mass spectrometry provides invaluable insights into its electronic structure, molecular weight, and fragmentation behavior. This integrated approach is crucial for unambiguous structural confirmation and for understanding the molecule's intrinsic properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters with a favorable balance of accuracy and computational cost. mdpi.com For 2-Hydrazinyl-4-nitropyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to elucidate its fundamental properties. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, the pyridine (B92270) ring is expected to be planar, a characteristic feature of aromatic systems. mdpi.com The key structural questions involve the orientation of the hydrazinyl and nitro groups relative to the ring.

Table 1: Illustrative Optimized Geometric Parameters for Related Hydrazone Systems

| Parameter | Typical Bond Length (Å) | Hybridization | Source |

|---|---|---|---|

| C=N (imine) | 1.28 - 1.29 | sp² | nih.gov |

| C-N (hydrazine) | 1.37 - 1.39 | sp² | nih.gov |

This table presents typical values from related compounds to illustrate expected geometries.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com In a push-pull system like this compound, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part.

HOMO: The HOMO is expected to be distributed over the electron-rich hydrazinyl group and the π-system of the pyridine ring. Its energy level indicates the ability to donate an electron.

LUMO: The LUMO is anticipated to be localized primarily on the electron-deficient nitro group and the pyridine ring. Its energy level reflects the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited, which is characteristic of molecules with strong intramolecular charge transfer (ICT). nih.gov This small gap is also a prerequisite for significant nonlinear optical properties. dergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Gaps for Push-Pull Molecules

| Molecule Type | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Source |

|---|---|---|---|---|

| Hydrazone Derivative | -6.15 | -2.34 | 3.81 | mdpi.com |

| D-π-A Schiff Base | -5.73 | -2.39 | 3.34 | nih.gov |

This table provides example values from related molecular classes to illustrate the expected range for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential regions.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. The most negative potentials are predicted to be localized on the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potentials will be found around the hydrogen atoms of the hydrazinyl group (-NHNH₂). researchgate.netnih.gov

The MEP analysis visually confirms the electronic push-pull mechanism, clearly demarcating the electron-donating and electron-accepting poles of the molecule. nih.govrsc.org

Simulation of Spectroscopic Parameters (Vibrational, UV-Vis, NMR Chemical Shifts via GIAO)

DFT calculations can accurately simulate various spectroscopic parameters, providing a powerful tool for interpreting experimental data.

Vibrational Spectroscopy (FTIR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, key predicted vibrations would include the N-H stretching modes of the hydrazinyl group (typically 3300-3500 cm⁻¹), the asymmetric and symmetric stretching modes of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and characteristic C=C and C=N stretching vibrations of the pyridine ring. researchgate.netresearchgate.netnjit.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. Due to its push-pull nature, this compound is expected to exhibit a strong absorption band at a long wavelength, corresponding to the HOMO→LUMO transition. rsc.org This band is characterized as an Intramolecular Charge Transfer (ICT) transition, responsible for the color of many organic dyes. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often excellent candidates for nonlinear optical (NLO) materials. nih.gov NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. The key parameter for second-order NLO activity is the first hyperpolarizability (β). rsc.org

DFT calculations can reliably predict the components of the hyperpolarizability tensor. A large β value is associated with:

A strong electron donor (hydrazinyl) and acceptor (nitro).

An efficient π-conjugated bridge (pyridine ring).

A small HOMO-LUMO energy gap.

The push-pull arrangement in this compound facilitates a large change in dipole moment between the ground and excited states, which directly enhances the first hyperpolarizability, making it a promising candidate for NLO applications. rsc.orgniscpr.res.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. sci-hub.boxnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis is particularly useful for quantifying the intramolecular charge transfer. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. Key interactions expected in this molecule include:

Delocalization from the lone pair orbitals of the hydrazinyl nitrogen atoms (n(N)) into the antibonding π* orbitals of the pyridine ring (n → π*).

Delocalization from the π orbitals of the pyridine ring into the antibonding π* orbitals of the nitro group (π → π*).

High E(2) values for these interactions provide quantitative evidence of the charge transfer from the donor to the acceptor through the π-system, confirming the efficiency of the push-pull mechanism. nih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) on Hydrazine (B178648) | π* (C-C) in Ring | High | n → π* delocalization |

This table illustrates the type of interactions and stabilization energies that NBO analysis would reveal for a push-pull system.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the determination of reaction energy barriers. These studies provide a molecular-level understanding of how reactions proceed, which is crucial for optimizing reaction conditions and predicting product formation.

For instance, ab initio quantum chemical calculations have been employed to study the spontaneous reactions of dinitrogen tetroxide (N₂O₄) with various hydrazines. researchgate.net Such studies can reveal the key initiation steps, transition state geometries, and activation energies that govern the reaction pathways. By applying similar computational methods to the reactions of this compound, one could investigate its reactivity with various electrophiles and nucleophiles, predict the most likely sites of reaction, and calculate the energy profiles of different reaction pathways.

Furthermore, computational studies on the photochemistry of pyridine-water complexes have utilized multiconfigurational self-consistent field (MCSCF) and multireference perturbation theory to explore excited-state reaction paths. rsc.org These types of calculations could be applied to this compound to understand its photostability and potential photochemical reactions, which is particularly relevant given the presence of the light-absorbing nitro group.

Characterizing the free energy pathway of a chemical reaction can provide valuable information related to the mechanism, kinetics, and thermodynamics of the reaction. youtube.com For complex systems, this can be achieved using quantum mechanical/molecular mechanical (QM/MM) free energy simulations. youtube.com

Computational Electrochemistry: Prediction of Oxidation and Reduction Potentials

Computational electrochemistry is a field that utilizes computer simulations to analyze and predict the behavior of electrochemical systems. sintef.no Density Functional Theory (DFT) is a common method used in computational electrochemistry to predict the redox potentials of molecules. uu.se These predictions are valuable for understanding the electrochemical properties of a compound, such as its stability and its potential role in redox reactions.

The electrochemical behavior of this compound will be influenced by both the electron-donating hydrazine group and the electron-withdrawing nitro group on the pyridine ring. The prediction of oxidation and reduction potentials can be benchmarked against experimental results for accuracy. For a diverse set of redox-active organic molecules, it has been shown that redox potential differences for coupled one-electron transfer processes can be computed to within 0.4 V, and two-electron redox potential differences can usually be computed to within 0.15 V. researchgate.net

Studies on hydrazone derivatives have shown a correlation between their redox potentials and their biological activity. nih.gov For example, the amoebicidal activity of certain hydrazones was found to increase as their redox potential approached that of metronidazole, a known amoebicidal agent. nih.gov This highlights how predicted redox potentials can be a useful parameter in the design of new therapeutic agents. Similarly, the hydrazine moiety is known to be electrochemically active and its oxidation has been studied on various electrode materials. mdpi.comrsc.org Computational models can help to elucidate the mechanism of hydrazine oxidation at the molecular level.

Table 1: Predicted Redox Potentials of Analagous Nitroaromatic Compounds

| Compound | Predicted Reduction Potential (V vs. SHE) |

| Nitrobenzene | -0.48 |

| 1,3-Dinitrobenzene | -0.33 |

| 1,3,5-Trinitrobenzene | -0.21 |

Note: The data in this table is illustrative and based on computational studies of similar classes of compounds. The actual redox potentials of this compound would need to be specifically calculated.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used in drug discovery to simulate the interaction between a small molecule ligand and a biological target, such as a protein or enzyme. researchgate.net This allows for the prediction of binding affinity and the identification of key interactions that stabilize the ligand-receptor complex.

While specific molecular docking studies involving this compound are not documented, the methodology has been extensively applied to compounds containing both pyridine and hydrazine moieties. For example, molecular docking has been used to study hydrazone derivatives as potential anticancer agents, identifying their binding modes within the active sites of target proteins. thaiscience.infomdpi.com Similarly, various pyridine derivatives have been investigated through molecular docking for their potential as antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govmdpi.com

In a hypothetical molecular docking study of this compound, the molecule would be docked into the active site of a relevant biological target. The simulation would predict the binding pose and calculate a docking score, which is an estimation of the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein.

Table 2: Example Docking Scores of Analagous Hydrazine and Pyridine Derivatives against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) |

| Hydrazide derivatives | Plasmepsin-II | -5.32 |

| Hydrazine clubbed thiazoles | Aldose reductase (4JIR) | -11.7 |

| Pyridopyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | -7.5 |

| 1,2-Dibenzoylhydrazine | Ecdysone Receptor (EcR) | -8.5 |

Note: This table presents example docking scores from studies on analogous compounds to illustrate the type of data generated from molecular docking simulations. The docking score of this compound would depend on the specific protein target. nih.govresearchgate.netnih.govnih.gov

Insufficient Data to Generate Article on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant lack of specific research focused on the coordination chemistry of the chemical compound this compound. While extensive research exists on the coordination complexes of related hydrazine and pyridine derivatives, detailed studies concerning the synthesis, characterization, and structural analysis of metal complexes specifically involving this compound are not sufficiently available to construct a comprehensive and scientifically accurate article as per the requested outline.

The user's request specified a detailed article covering several key aspects of the coordination chemistry of this compound, including:

Ligand Design and Metal Ion Complexation Strategies: Information on how this compound is utilized in ligand design and its complexation behavior with various metal ions.

Binding Modes and Coordination Geometries: Characterization of how the ligand binds to metal centers and the resulting geometric arrangements.

Role as a Mono-, Bi-, or Polydentate Ligand: Elucidation of the denticity of this compound in its metal complexes.

Synthesis and Characterization of Transition Metal Complexes: Specific examples of complexes formed with Co(II), Ni(II), Cu(II), Pb(II), Zn(II), Ag(I), and Mn(II), including their synthesis and characterization data.

Spectroscopic and Magnetic Properties: Detailed analysis of the UV-Vis, IR, and NMR spectra, as well as the magnetic properties of these metal complexes.

Self-Assembly and Supramolecular Architectures: Discussion of how coordination interactions drive the formation of larger, organized structures.

Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline at this time due to the absence of sufficient primary research on the subject compound. Further experimental investigation and publication in the field would be necessary to provide the foundation for such a review.

Advanced Applications and Translational Research

Medicinal Chemistry Research Initiatives (In Vitro Focus)

The pyridine (B92270) ring system, particularly when functionalized with reactive moieties like hydrazine (B178648), represents a cornerstone in the synthesis of heterocyclic compounds with significant potential in medicinal chemistry. The compound 2-Hydrazinyl-4-nitropyridine serves as a key precursor for a diverse array of derivatives, primarily hydrazones, which are being extensively investigated for their therapeutic properties.

In the field of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The strategic modification of such scaffolds can lead to the development of potent and selective ligands for a specific target. The hydrazide-hydrazone moiety (–CONH–N=C–) is recognized as a privileged structure due to its synthetic accessibility and its ability to participate in various biological interactions. mdpi.comnih.gov The core structure of this compound provides a versatile template for creating extensive libraries of derivative compounds. nih.gov

The utility of this scaffold stems from several key chemical features:

The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C=N).

The ability to chelate metal ions, which is crucial for the function of many enzymes.

A conformationally rigid backbone that can be strategically modified with various substituents to fine-tune steric and electronic properties for optimal target binding.

This versatility allows medicinal chemists to design molecules with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. mdpi.comnih.gov The pyrrolo[2,1-f] malariaworld.orgnih.govturkjps.orgtriazine template, a related bridgehead nitrogen heterocycle, is another example that has earned the title of a privileged scaffold due to its wide range of biological activities. eurekaselect.com Similarly, thiazolo[4,5-d]pyrimidines, which are structurally related to purines, have been developed as another important privileged scaffold for designing novel therapeutics. nih.gov

Derivatives synthesized from the this compound scaffold have undergone extensive in vitro testing to evaluate their potential as therapeutic agents against a variety of diseases.

Hydrazone derivatives have demonstrated a wide spectrum of antimicrobial activity. mdpi.comnih.gov Studies have shown that these compounds can exhibit moderate to good efficacy against various bacterial and fungal strains. turkjps.orgmdpi.com The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The antimicrobial activities of some hydrazone derivatives are found in a wide range, with Minimum Inhibitory Concentration (MIC) values often ranging from 32 to 512 μg/mL. turkjps.org Certain synthesized hydrazide-hydrazones have shown particular potency against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.002–0.98 µg/mL. nih.gov

The introduction of specific functional groups onto the hydrazone scaffold can significantly influence its antimicrobial potency. For instance, the presence of electron-withdrawing groups like nitro (NO2) or halogens has been observed to enhance antibacterial activity in some series of compounds. nih.gov

Table 1: Examples of In Vitro Antimicrobial Activity of Hydrazone Derivatives

| Compound Class | Pathogen | Activity (MIC) |

|---|---|---|

| Lactic Acid Hydrazide-Hydrazones | Staphylococcus aureus | 64–128 µg/mL |

| Lactic Acid Hydrazide-Hydrazones | Pseudomonas aeruginosa | 64–128 µg/mL |

| N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus epidermidis | < 1 µg/mL |

| N-(4-fluorobenzylidene)benzohydrazide | Bacillus subtilis | < 1 µg/mL |

| Steroidal Hydrazones | Candida albicans | 0.37–1.50 mg/mL |

Note: The data represents findings for various hydrazone derivatives, not this compound itself, to illustrate the potential of the chemical class.

The development of novel anticancer agents is a primary focus of research involving hydrazone scaffolds. Numerous studies have documented the cytotoxic effects of these compounds against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), prostate (PC3), liver (HepG2), and lung (A549) cancers. mdpi.com

The anticancer activity of these derivatives is often mediated by their ability to induce apoptosis (programmed cell death). nih.gov For example, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines, with its anti-proliferation activity linked to cell cycle arrest and the induction of apoptosis and necrosis. nih.gov Similarly, certain N-acyl hydrazones and their 1,3,4-oxadiazole (B1194373) derivatives have shown potent cytotoxic activities against A549, MDA-MB-231, and PC-3 cell lines. mdpi.com Research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also revealed significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 2: Examples of In Vitro Anticancer Cytotoxicity of Hydrazone and Related Derivatives (IC50 Values)

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Phosphomolybdate Hybrid Solid | A549 | Lung Cancer | 25.17 |

| Phosphomolybdate Hybrid Solid | MCF-7 | Breast Cancer | 32.11 |

| Phosphomolybdate Hybrid Solid | HepG2 | Liver Cancer | 33.79 |

| Benzimidazole Derivative (se-182) | HepG2 | Liver Cancer | 15.58 |

| Benzimidazole Derivative (se-182) | A549 | Lung Cancer | 15.80 |

| N-acyl Hydrazone (1d) | MDA-MB-231 | Breast Cancer | 31.49 |

| N-acyl Hydrazone (1d) | A549 | Lung Cancer | 49.79 |

| 4-Amino-thienopyrimidine (Compound 2) | MCF-7 | Breast Cancer | 0.013 |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Data is for various derivatives to show the potential of related scaffolds.

Emerging research indicates that compounds derived from hydrazone and related heterocyclic scaffolds may possess neuroprotective properties. These effects have been investigated in various cellular models of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com The mechanisms underlying this neuroprotection often involve the mitigation of oxidative stress, a key pathological factor in neuronal cell death. nih.govmdpi.com

For instance, studies on N-pyrrolyl hydrazide–hydrazones have evaluated their neuroprotective effects in models of induced oxidative stress, measuring parameters like cell viability and the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant. nih.gov Certain dihydropyridine (B1217469) derivatives have also shown significant protection against delayed neuronal death in hippocampal regions in models of brain ischemia. nih.gov Calpain inhibition, a pathway being explored for neuroprotection, has been shown to attenuate ROS production and improve cell viability in motoneuron cells, demonstrating potential therapeutic application in conditions like Parkinson's disease. mdpi.com

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. malariaworld.orgnih.gov Hydrazone compounds have been identified as promising candidates for antimalarial drug development. malariaworld.orgnih.gov

In vitro studies have demonstrated that novel hydrazone compounds can inhibit the proliferation of both drug-sensitive and drug-resistant strains of P. falciparum at nanomolar to low micromolar concentrations. malariaworld.orgnih.gov Some of these compounds exhibit multistage activity, meaning they are effective against different stages of the parasite's life cycle, which is a highly desirable feature for an antimalarial drug. nih.gov For example, certain novel hydrazone compounds were shown to inhibit the blood stage proliferation of P. falciparum and also hinder the development of Plasmodium berghei ookinetes in vitro. malariaworld.org The development of other scaffolds, such as 2,4-diamino-thienopyrimidines and 3,5-diarylaminopyridines, has also led to analogues with potent oral antimalarial activity in mouse models. nih.govmmv.org

In Vitro Biological Activity Evaluation

Antioxidant Properties and Reactive Oxygen Species Modulation

The hydrazinyl moiety is a well-documented pharmacophore associated with significant antioxidant capabilities. Hydrazide and hydrazone derivatives are recognized for their ability to scavenge free radicals and modulate the cellular redox environment. nih.govhygeiajournal.comresearchgate.netnih.gov The pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, is linked to oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.

Furthermore, the pyridine ring itself can contribute to antioxidant activity. mdpi.com Studies on various pyridine derivatives have demonstrated their capacity to scavenge hydroxyl radicals and DPPH radicals. wjpsonline.commdpi.com The synergistic effect of an amino or hydrazinyl group with the pyridine ring can enhance these properties. mdpi.com Therefore, this compound is a rational candidate for investigation as a modulator of ROS, with the potential to mitigate the cellular damage caused by oxidative stress.

Table 1: Antioxidant Activity of Structurally Related Moieties

| Compound Class | Assay Type | Observed Activity | Reference |

|---|---|---|---|

| Hydrazide/Hydrazone Derivatives | DPPH Radical Scavenging | Significant free radical scavenging. | nih.gov |

| Amino-Pyridine Derivatives | Hydroxyl Radical Scavenging | Demonstrated scavenging ability. | mdpi.com |

| Thiazolo[4,5-b]pyridine Hydrazides | DPPH Radical Scavenging | Effective antioxidant properties noted. | pensoft.net |

In Vitro Enzyme Inhibition Studies (e.g., Kinases, other therapeutic targets)

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, including enzymes. Specifically, pyridine and its fused bicyclic variants, such as pyrazolopyridines, are integral components of numerous small-molecule kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases, making them prime therapeutic targets. nih.govmdpi.com

Numerous approved drugs and clinical candidates targeting kinases for cancer therapy feature a pyridine or pyrazine (B50134) core. nih.govscilit.com This heterocyclic ring system is often critical for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase, particularly with the "hinge region" that connects the N- and C-lobes of the enzyme. Given this precedent, the this compound scaffold represents a viable starting point for designing novel kinase inhibitors.

The hydrazinyl group offers a versatile handle for synthetic modification, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for a specific kinase target. For instance, quinazolinone hydrazine derivatives have been investigated as inhibitors of receptor tyrosine kinases like MET, demonstrating the utility of the hydrazine linker in this context. frontiersin.org An in vitro screening campaign of this compound and its derivatives against a panel of therapeutically relevant kinases would be a logical step to identify potential enzyme inhibitory activity.

Investigation of DNA Binding and Cleavage Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. The structure of this compound contains features suggestive of potential DNA interaction. The planar aromatic pyridine ring could facilitate intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.orgmdpi.com Such interactions can distort the DNA structure, interfering with replication and transcription processes.

Furthermore, both the hydrazinyl and nitro groups can play roles in DNA binding and damage. Nitroaromatic compounds have been studied for their DNA binding capabilities. nih.gov The hydrazinyl moiety, particularly in related heterocyclic systems, has been implicated in DNA cleavage. For example, derivatives of 2-hydrazinyl-tetrahydropyrimidine have been synthesized as metal-free agents capable of cleaving plasmid DNA. This activity suggests that the hydrazinyl group can act as a nucleophile or participate in redox processes that generate species capable of damaging the DNA backbone.

The binding of this compound to DNA could be investigated using various biophysical techniques, such as UV-Vis and fluorescence spectroscopies, to determine the mode and strength of the interaction. mdpi.com Subsequent studies using gel electrophoresis could then ascertain whether this binding leads to DNA cleavage, either through oxidative damage or other mechanisms.

Computational Drug Design Methodologies

Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For a molecule like this compound, these methods can predict its biological potential and guide the synthesis of more potent and selective derivatives.

Pharmacophore Modeling (Ligand-Based and Receptor-Based Approaches)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target.

Ligand-Based Approach: In the absence of a known 3D structure for a target protein, a pharmacophore model can be generated from a set of known active molecules. If a series of hydrazinyl-pyridine derivatives were found to inhibit a particular enzyme, their common structural features could be used to build a model that would guide the design of new analogs, including those based on the this compound scaffold.

Receptor-Based Approach: If the crystal structure of a target enzyme (e.g., a protein kinase) is available, a pharmacophore model can be derived directly from the key interaction points within its active site. This model defines the ideal locations for features like hydrogen bonds and aromatic stacking. The this compound molecule could then be evaluated for its ability to fit this pharmacophore, and modifications could be proposed to improve the alignment and predicted binding affinity.

Virtual Screening of Compound Libraries for Novel Ligands

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be performed using either ligand-based or structure-based approaches.

If this compound were identified as a "hit" compound against a particular target, its structure could be used as a query in a ligand-based virtual screen. The search would seek other molecules in a database that have a similar shape and feature distribution, thereby identifying diverse structures with a potential for the same biological activity.

Alternatively, in a structure-based virtual screen, the 3D structure of a target protein is used. Millions of compounds are computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity of each compound. This approach could be used to screen libraries of compounds that incorporate the this compound scaffold against various known therapeutic targets to discover new potential activities.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a drug design strategy that aims to identify new molecular backbones (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. This technique is valuable for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming liabilities of an existing chemical series.

If this compound were a starting point for a drug discovery program, scaffold hopping could be employed to find alternative core structures. For example, the pyridine ring might be replaced with other heterocycles like pyrimidine, pyrazine, or pyrazole (B372694) to explore how these changes affect target binding and drug-like properties. This strategy has been successfully used to discover novel pyridine and pyrazolopyridine derivatives as potent kinase inhibitors. nih.gov

Table 2: Application of Computational Methods to Pyridine-based Scaffolds

| Methodology | Application Example | Objective | Reference |

|---|---|---|---|

| Pharmacophore Modeling | Pyrazolopyridine analogues as PDE4 inhibitors | Identify crucial chemical features for enzyme inhibition. | N/A |

| Virtual Screening | Hydrazine derivatives as DPP-IV inhibitors | Discover novel and selective enzyme inhibitors from databases. | N/A |

| Scaffold Hopping | Pyridine derivatives as CDK2 inhibitors | Discover novel chemical series with improved properties. | N/A |

| Molecular Docking | Quinazolinone hydrazine derivatives against MET kinase | Predict binding modes and rationalize biological activity. | frontiersin.org |

Target Identification and Profiling

In the realm of drug discovery and chemical biology, the identification of molecular targets for bioactive compounds is a critical step. While direct studies on the target identification of this compound are not extensively documented, its structural motifs—the nitropyridine and hydrazinyl groups—are well-represented in molecules designed for such purposes. Nitropyridines serve as valuable precursors in the synthesis of a wide array of bioactive molecules, including those with antitumor and antiviral activities. nih.gov The electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to create libraries of compounds for screening against biological targets.

The hydrazinyl moiety is also a key pharmacophore. Hydrazide derivatives have been identified as moderately potent inhibitors of kinases like c-Met, a receptor tyrosine kinase implicated in cancer. researchgate.net The ability of the hydrazinyl group to form hydrazones and to act as a linker allows for the synthesis of diverse molecular architectures. This versatility makes this compound a promising scaffold for the development of chemical probes and compound libraries aimed at identifying and profiling new biological targets. The general synthetic utility of both nitropyridines and hydrazines in creating biologically active compounds underscores the potential of this compound as a starting material for generating novel molecules for target identification and validation studies. nih.govenamine.net

Materials Science Applications

The unique electronic and structural characteristics of this compound make it a compound of interest in the field of materials science, particularly in the development of advanced organic materials with specific optical and electronic properties.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescent properties of organic compounds. Pyridine-containing molecules are frequently utilized in OLEDs as components of emissive layers or as host materials due to their electron-deficient nature, which can facilitate electron transport. The incorporation of a pyridine ring into organic molecules can lower both the HOMO and LUMO energy levels, a desirable characteristic for tuning the electronic properties of OLED materials. nih.gov

While there is no direct report of this compound being used in OLEDs, its constituent parts suggest potential utility. Pyrene-based materials, for instance, have been investigated as hole transporters in OLEDs. unb.ca The nitro group is a strong electron-withdrawing group, which could further enhance the electron-accepting properties of the pyridine ring, making it a candidate for electron-transporting or emissive materials. The hydrazinyl group can be chemically modified to attach other functional units, allowing for the synthesis of more complex molecules with tailored properties for OLED applications.

Development of Functional Organic Materials

Functional organic materials are designed to have specific properties that enable their use in a variety of applications, from electronics to photonics. Nitropyridines are recognized as precursors for efficient organic optical materials. klinger-lab.de The nitro group's ability to facilitate nucleophilic substitution on the pyridine ring allows for the synthesis of a diverse range of functionalized pyridines. klinger-lab.de

The synthesis of novel fluorescent molecules from 2-R-3-nitropyridines has been demonstrated, showcasing the potential of this class of compounds in creating materials with interesting photophysical properties. klinger-lab.de The hydrazinyl group in this compound provides a reactive site for further chemical transformations, enabling its use as a building block for the construction of larger, more complex functional organic materials, including polymers. nih.goviaea.org The combination of the electron-withdrawing nitro group and the reactive hydrazinyl group on a stable pyridine core makes this compound a versatile platform for the design and synthesis of new functional organic materials.

Role in Dye Chemistry

Azo dyes, which contain the -N=N- functional group, represent the largest class of synthetic dyes used in various industries. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. nih.gov The hydrazinyl group of this compound can be a precursor to a diazonium salt, which is a key intermediate in azo dye synthesis.

The pyridine ring itself is a component of some classes of dyes, such as anthrapyridone dyes, which are used for textiles and in inkjet printing. researchgate.net The presence of the nitro group on the pyridine ring in this compound can act as an auxochrome, a group that modifies the color of a chromophore. By undergoing diazotization and coupling reactions, this compound could be used to synthesize novel azo dyes with specific colors and properties, potentially for applications in textiles, printing, and as pH indicators.

Utility in Agrochemical Research and Development

Both pyridine and hydrazine derivatives are classes of compounds that have found significant application in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govsemanticscholar.org Pyridine-based compounds are present in a substantial portion of top-selling agrochemicals. semanticscholar.org The pyridine ring serves as a stable and effective scaffold for a variety of biologically active molecules.

Hydrazine and its derivatives are also crucial in the development of agrochemicals. nih.gov For instance, maleic hydrazide is a well-known plant growth regulator. nih.gov Hydrazone derivatives, which can be synthesized from hydrazines, are recognized for their potential as herbicides, insecticides, and fungicides. nih.gov

Given that this compound contains both a pyridine ring and a hydrazinyl group, it represents a promising starting point for the synthesis of new agrochemicals. The reactivity of the hydrazinyl group allows for the creation of a wide range of derivatives, such as hydrazones and other heterocyclic systems, which can be screened for pesticidal activity. The nitro group can also influence the biological activity of the resulting molecules.

Applications in Catalysis and Biosensor Development

The coordination chemistry of pyridine and hydrazine derivatives suggests potential applications for this compound in catalysis and the development of biosensors.

Hydrazone ligands, which can be readily synthesized from this compound, form stable complexes with a variety of metal ions. mdpi.com These metal complexes have been investigated for their catalytic activity in a range of chemical transformations. semanticscholar.orgdoaj.orgmdpi.com The pyridine nitrogen and the nitrogens of the hydrazinyl group in this compound can act as donor atoms, allowing the molecule to function as a ligand for transition metals. The resulting metal complexes could exhibit catalytic properties for various organic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.